molecular formula C10H17N2O15P3 B13140871 [1-[(2R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl phosphono hydrogen phosphate

[1-[(2R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl phosphono hydrogen phosphate

Cat. No.: B13140871
M. Wt: 498.17 g/mol
InChI Key: NMJKMLWCGURVPW-XLPZGREQSA-N
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Description

[1-[(2R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl phosphono hydrogen phosphate: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple phosphate groups and a pyrimidine ring, making it a subject of interest in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(2R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl phosphono hydrogen phosphate involves multiple steps, typically starting with the preparation of the oxolan ring followed by the introduction of the phosphono groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization and chromatography to achieve high purity levels required for its applications in research and pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it into a dihydropyrimidine derivative.

    Substitution: The phosphono groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, it serves as a model compound for studying enzyme interactions and metabolic pathways involving phosphate groups.

Medicine: Pharmaceutical research utilizes this compound to develop new drugs, particularly those targeting metabolic disorders or diseases involving phosphate metabolism.

Industry: In the industrial sector, it is used in the production of specialized chemicals and materials, including those with applications in biotechnology and materials science.

Mechanism of Action

The mechanism of action of [1-[(2R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl phosphono hydrogen phosphate involves its interaction with specific molecular targets, such as enzymes involved in phosphate metabolism. The compound can inhibit or activate these enzymes, leading to changes in metabolic pathways. The presence of multiple phosphate groups allows it to mimic natural substrates, thereby influencing biochemical processes.

Comparison with Similar Compounds

    Adenosine triphosphate (ATP): Like ATP, this compound contains multiple phosphate groups and plays a role in energy transfer and metabolism.

    Nicotinamide adenine dinucleotide phosphate (NADP): Similar to NADP, it is involved in redox reactions and metabolic pathways.

Uniqueness: What sets [1-[(2R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl phosphono hydrogen phosphate apart is its specific structure, which allows for unique interactions with enzymes and other biological molecules. Its ability to participate in a wide range of chemical reactions also makes it a versatile tool in research and industry.

Properties

Molecular Formula

C10H17N2O15P3

Molecular Weight

498.17 g/mol

IUPAC Name

[1-[(2R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C10H17N2O15P3/c13-6-1-8(26-7(6)4-24-28(16,17)18)12-2-5(9(14)11-10(12)15)3-25-30(22,23)27-29(19,20)21/h2,6-8,13H,1,3-4H2,(H,22,23)(H,11,14,15)(H2,16,17,18)(H2,19,20,21)/t6-,7+,8+/m0/s1

InChI Key

NMJKMLWCGURVPW-XLPZGREQSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)COP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)COP(=O)(O)O)O

Origin of Product

United States

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